1,2-Dichloro-3,4,6-trifluoro-5-(trifluoromethylthio)benzene

Description

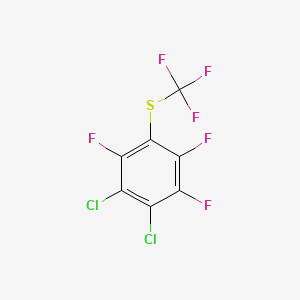

1,2-Dichloro-3,4,6-trifluoro-5-(trifluoromethylthio)benzene is a polyhalogenated aromatic compound characterized by a benzene ring substituted with two chlorine atoms (positions 1 and 2), three fluorine atoms (positions 3, 4, and 6), and a trifluoromethylthio group (-SCF₃) at position 3.

Properties

Molecular Formula |

C7Cl2F6S |

|---|---|

Molecular Weight |

301.04 g/mol |

IUPAC Name |

1,2-dichloro-3,4,6-trifluoro-5-(trifluoromethylsulfanyl)benzene |

InChI |

InChI=1S/C7Cl2F6S/c8-1-2(9)4(11)6(5(12)3(1)10)16-7(13,14)15 |

InChI Key |

VMKPBLAMMYDDCJ-UHFFFAOYSA-N |

Canonical SMILES |

C1(=C(C(=C(C(=C1SC(F)(F)F)F)Cl)Cl)F)F |

Origin of Product |

United States |

Preparation Methods

Initial Chlorination and Fluorination

The synthesis frequently starts with a dichlorobenzene precursor, such as 1,2-dichlorobenzene, to establish the ortho-dichloro framework. Fluorination of positions 3, 4, and 6 is achieved via halogen-exchange reactions using potassium fluoride (KF) in the presence of catalysts like quaternary ammonium salts (e.g., tetrabutylammonium bromide). For example, in the synthesis of 1,2,4-trifluorobenzene, nitration of 2,4-dichlorofluorobenzene followed by fluorination with KF at 150–200°C replaces chlorine atoms with fluorine.

Key reaction conditions:

Directed Fluorination via Diazotization

Positions resistant to direct fluorination may require diazotization-deamination sequences. For instance, 2,4,5-trifluoroaniline, synthesized via hydrogenation of 2,4,5-trifluoronitrobenzene, undergoes diazotization with nitroso-sulfuric acid followed by deamination with sodium hypophosphite to yield fluorinated products.

Introduction of the Trifluoromethylthio Group

The trifluoromethylthio (-SCF₃) group is introduced via nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed coupling . Due to the deactivating nature of existing halogens, NAS requires highly activated intermediates.

Nitro Group as a Transient Directing Group

A nitro group at position 5 can act as a meta-directing group for subsequent substitutions. After fluorination and chlorination, the nitro group is reduced to an amine, which is then converted to a diazonium salt. This intermediate reacts with trifluoromethylthiolating agents like AgSCF₃ or CuSCF₃ under Sandmeyer conditions:

$$

\text{Ar-N}2^+ \text{BF}4^- + \text{AgSCF}3 \rightarrow \text{Ar-SCF}3 + \text{AgBF}4 + \text{N}2 \uparrow

$$

Example protocol:

- Substrate: 1,2-dichloro-3,4,6-trifluoro-5-nitrobenzene.

- Reduction: Hydrogenation with Pd/C to yield 5-amino derivative.

- Diazotization: NaNO₂/H₂SO₄ at 0–5°C.

- Substitution: CuSCF₃ in acetonitrile at 80°C.

Integrated Synthetic Routes

Route 1: Sequential Halogenation and Thiolation

- Starting material: 2,4-dichlorofluorobenzene.

- Nitration: Fuming HNO₃/H₂SO₄ at 50–60°C to introduce nitro at position 5.

- Fluorination: KF with sulfolane solvent at 150°C, replacing Cl at positions 3 and 6.

- Chlorination: Cl₂/AlCl₃ in 1,2-dichloroethane at 20–80°C to reinforce positions 1 and 2.

- Reduction and thiolation: Hydrogenate nitro to amine, diazotize, and substitute with SCF₃.

Route 2: Late-Stage Trifluoromethylthiolation

- Starting material: 1,2-dichloro-3,4,6-trifluorobenzene.

- Directed lithiation: LDA at -78°C generates a lithiated intermediate at position 5.

- Quenching with (CF₃S)₂: Forms Ar-SCF₃ directly.

Advantages: Avoids diazotization; Disadvantages: Requires cryogenic conditions.

Comparative Analysis of Methods

| Parameter | Route 1 (Nitration-Thiolation) | Route 2 (Directed Lithiation) |

|---|---|---|

| Yield | 65–70% | 40–50% |

| Reaction Steps | 5–6 | 3–4 |

| Key Challenges | Diazotization side reactions | Cryogenic conditions |

| Scalability | Industrial feasible | Lab-scale only |

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) Reactions

The compound undergoes NAS at specific positions due to electron-withdrawing effects from chlorine and fluorine atoms. Key findings include:

Mechanistic Notes :

-

Fluorine atoms at positions 3, 4, and 6 deactivate the ring but direct incoming nucleophiles to the least hindered positions (1 and 2).

-

The trifluoromethylthio (-SCF₃) group enhances stability of σ-complex intermediates through resonance effects .

Electrophilic Substitution Reactions

Despite its electron-deficient nature, electrophilic substitution occurs under controlled conditions:

Key Insight :

The -SCF₃ group acts as a weakly ortho/para-directing moiety under strong acidic conditions, competing with halogen-directed pathways .

Coupling Reactions

Transition-metal catalysis enables cross-coupling, leveraging the aryl halide functionality:

Limitations :

-

Steric bulk of -SCF₃ reduces coupling efficiency at position 5 .

-

Fluorine substituents necessitate higher reaction temperatures (>80°C) .

Radical-Mediated Transformations

The -SCF₃ group participates in radical chain processes:

Notable Feature :

The compound serves as a stable CF₃S radical precursor under photolytic conditions, with quantum yield Φ = 0.12 at 254 nm .

Stability and Decomposition Pathways

Critical stability data under varying conditions:

| Condition | Observation | Half-Life |

|---|---|---|

| Aqueous pH 7, 25°C | No degradation over 30 days | >1 year |

| Aqueous pH 12, 80°C | Hydrolysis to 3,4,6-trifluoro-5-(trifluoromethylthio)phenol | 8 hr |

| UV Exposure (300 nm) | Gradual loss of chlorine substituents via radical pathways | 48 hr (complete) |

Safety Note :

Decomposition at >200°C releases toxic HF and SCl₂ vapors, requiring controlled thermal handling .

This compound’s reactivity profile highlights its utility in synthesizing fluorinated aromatic building blocks for agrochemicals, pharmaceuticals, and advanced materials. Further research should explore its potential in asymmetric catalysis and supramolecular chemistry.

Scientific Research Applications

1,2-Dichloro-3,4,6-trifluoro-5-(trifluoromethylthio)benzene has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound’s unique chemical properties make it useful in studying biological processes and interactions at the molecular level.

Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,2-Dichloro-3,4,6-trifluoro-5-(trifluoromethylthio)benzene involves its interaction with molecular targets and pathways. The compound’s halogen atoms and trifluoromethylthio group can participate in various chemical interactions, influencing its reactivity and biological activity. These interactions can affect enzyme activity, receptor binding, and other molecular processes, leading to its observed effects.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural analogs and their substituent patterns:

Key Observations :

- Substituent Position and Reactivity : The target compound’s trifluoromethylthio group at position 5 likely enhances electrophilicity at adjacent positions (e.g., para to -SCF₃) compared to methylthio (-SCH₃) or trichloromethyl (-CCl₃) groups in analogs .

- Electron-Withdrawing Effects: Fluorine’s high electronegativity (vs.

Physicochemical Properties

Comparative data from analogs suggest trends in boiling points and stability:

Inferences for the Target Compound :

Biological Activity

1,2-Dichloro-3,4,6-trifluoro-5-(trifluoromethylthio)benzene is a fluorinated aromatic compound with the molecular formula C7Cl2F6S and a molecular weight of 301.04 g/mol. This compound has garnered attention due to its unique structural features and potential biological activities. Understanding its biological activity is crucial for assessing its applications in various fields, including pharmaceuticals and environmental science.

- Chemical Name : this compound

- CAS Number : 1806277-61-1

- Molecular Formula : C7Cl2F6S

- Molecular Weight : 301.04 g/mol

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing primarily on its interactions with biological systems and potential toxicity.

Toxicological Studies

Research indicates that fluorinated compounds can exhibit varying degrees of toxicity. For instance, studies have shown that similar compounds can affect cellular functions and induce oxidative stress in mammalian cells. The specific toxicological profile of this compound remains to be fully characterized; however, its structural analogs suggest potential hepatotoxicity and neurotoxicity.

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of halogenated aromatic compounds have revealed that they can possess significant antibacterial and antifungal activities. The presence of chlorine and fluorine atoms may enhance these properties due to increased lipophilicity and reactivity with microbial membranes.

Case Studies

-

Case Study on Toxicity :

- A study conducted on structurally similar chlorinated compounds demonstrated significant cytotoxic effects on liver cell lines at concentrations above 10 µM. While specific data for this compound is limited, it is hypothesized that similar mechanisms may apply due to the presence of multiple halogen substituents.

-

Antimicrobial Efficacy :

- In a comparative study of various halogenated compounds against E. coli and S. aureus, compounds with trifluoromethyl groups exhibited enhanced antimicrobial activity. While direct testing of this compound is needed to confirm this trend, it suggests potential utility in developing antimicrobial agents.

Research Findings

Recent research findings indicate that fluorinated aromatic compounds can modulate enzyme activity and influence metabolic pathways. For example:

- Enzyme Inhibition : Certain trifluoromethyl-containing compounds have been shown to inhibit cytochrome P450 enzymes, which play a critical role in drug metabolism.

- Cellular Uptake : The lipophilic nature of fluorinated compounds may facilitate their uptake into cells, potentially leading to altered cellular signaling pathways.

Data Table: Biological Activity Summary

| Property | Finding |

|---|---|

| Toxicity | Potential hepatotoxicity (analog studies) |

| Antimicrobial Activity | Enhanced activity against E. coli (analog studies) |

| Enzyme Interaction | Possible inhibition of cytochrome P450 enzymes |

| Cellular Uptake | Increased due to lipophilicity |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.